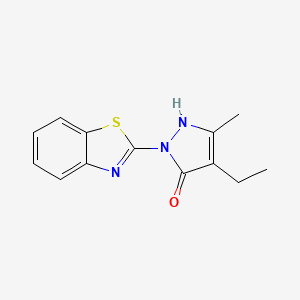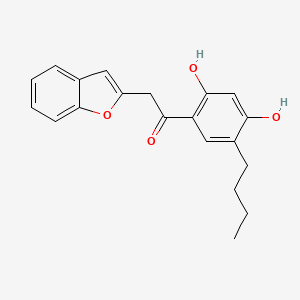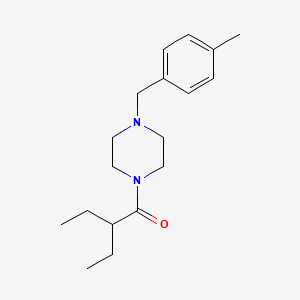![molecular formula C15H12F4N2O3S B4850570 N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide
描述
N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide, commonly known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. FG-4592 has been found to be effective in treating anemia, chronic kidney disease, and other hypoxia-related disorders.
作用机制
FG-4592 works by inhibiting the activity of N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide prolyl hydroxylase enzymes, which are responsible for the degradation of N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide. Inhibition of these enzymes leads to the stabilization of N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide, which then activates the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This results in increased production of EPO, improved oxygen-carrying capacity of blood, and increased vascularization of tissues.
Biochemical and Physiological Effects:
FG-4592 has been found to have several biochemical and physiological effects. It increases the production of EPO, which leads to the production of more red blood cells and improved oxygen-carrying capacity of blood. It also increases the expression of genes involved in angiogenesis, which leads to increased vascularization of tissues. FG-4592 has been found to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes. Moreover, FG-4592 has been found to have a low toxicity profile, which makes it a promising drug candidate.
实验室实验的优点和局限性
FG-4592 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe for use in cell culture and animal studies. Moreover, FG-4592 has been found to be stable and soluble in water, which makes it easy to administer to cells and animals. However, FG-4592 has some limitations for lab experiments. It is expensive to produce, which may limit its use in large-scale experiments. Moreover, FG-4592 has a short half-life, which may require frequent dosing in animal studies.
未来方向
FG-4592 has several potential future directions for research. It may be useful in the treatment of other hypoxia-related disorders, such as ischemic heart disease and stroke. FG-4592 may also be useful in the treatment of diabetes, as it has been found to have a positive effect on glucose metabolism. Moreover, FG-4592 may be useful in combination therapies for the treatment of cancer, as it has been found to have anti-tumor effects. Further research is needed to explore these potential applications of FG-4592.
科学研究应用
FG-4592 has been extensively studied for its therapeutic potential in treating anemia, chronic kidney disease, and other hypoxia-related disorders. It works by stabilizing the N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide, which is a transcription factor that regulates the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. FG-4592 has been found to increase the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells, and improve the oxygen-carrying capacity of blood. This has led to its use as a potential treatment for anemia in patients with chronic kidney disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O3S/c16-12-6-1-2-7-13(12)21-14(22)9-20-25(23,24)11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGVRAGHFTWFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-nitrophenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4850496.png)
![N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B4850504.png)


![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850558.png)
![N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4850585.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
![ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
